molecular formula C5H4N4O B13103285 Imidazo[1,2-d][1,2,4]triazin-5(6H)-one CAS No. 256408-48-7

Imidazo[1,2-d][1,2,4]triazin-5(6H)-one

Cat. No.: B13103285
CAS No.: 256408-48-7
M. Wt: 136.11 g/mol
InChI Key: VTQGWXUVDDUWJA-UHFFFAOYSA-N
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Description

Imidazo[1,2-d][1,2,4]triazin-5(6H)-one is a fused bicyclic heterocycle comprising an imidazole ring fused with a 1,2,4-triazin-5-one moiety. Its molecular formula is C₅H₄N₄O, with a CAS registry number 256408-48-7 . The compound’s structure enables diverse reactivity and biological activity, depending on substituent patterns.

Properties

CAS No.

256408-48-7

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

6H-imidazo[1,2-d][1,2,4]triazin-5-one

InChI

InChI=1S/C5H4N4O/c10-5-8-7-3-4-6-1-2-9(4)5/h1-3H,(H,8,10)

InChI Key

VTQGWXUVDDUWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-d][1,2,4]triazin-5(6H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route begins with electrophilic amination, followed by cyclization and functionalization at key positions . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent reagent quality, and implementing robust purification techniques to meet industrial standards.

Chemical Reactions Analysis

Cyclization Reactions

Imidazo[1,2-d] triazin-5(6H)-one derivatives are synthesized via cyclization of hydrazine-based precursors. For example, 8-aryl-4-imino-2,3,7,8-tetrahydro-imidazo[2,1-c] triazin-3(6H)-ones were prepared by reacting 1-aryl-2-hydrazono-imidazolidines with ethyl oxamate under reflux in ethanol (Table 1) .

Table 1: Cyclization reactions of hydrazinoimidazolidines

Starting MaterialReagent/ConditionsProduct Yield (%)
1-Aryl-2-hydrazono-imidazolidineEthyl oxamate, ethanol, reflux70–85

This method leverages nucleophilic substitution and subsequent cyclization, with yields optimized by adjusting reaction times (4–9 hours) and using triethylamine as a base .

Alkylation and Functionalization

Alkylation occurs selectively at the amino group under non-basic, high-temperature conditions. For example, 1-phenyl-6-azaisocytosine derivatives undergo alkylation at the amino group when treated with alkyl halides at 130°C, yielding imidazo[2,1-c] triazine derivatives (Table 2) .

Table 2: Alkylation outcomes

SubstrateAlkylating AgentConditionsProduct StructureYield (%)
1-Phenyl-6-azaisocytosineMethyl iodide130°C, no base3-Methylimidazo-triazinone65

The absence of a base ensures thermodynamic control, favoring alkylation at the more nucleophilic amino group over the triazine nitrogen .

Hydrolysis and Rearrangement

Base-induced hydrolysis of imidazo[4,5-e]thiazolo[2,3-c] triazin-7(8H)-ylidene acetic acid esters in methanol with excess KOH leads to ring expansion and skeletal rearrangement (Scheme 1) .

Key observations :

  • Hydrolysis generates intermediates that undergo thiazole-to-thiazine ring expansion.

  • Reaction progress monitored via ¹H NMR showed complete conversion within 4 hours .

Example :

  • Starting with ester 1d , hydrolysis yields potassium salt 3d (65% yield) via intermediate 6d .

Nucleophilic Substitution

The carbonyl group at position 5 participates in nucleophilic substitution. For instance, treatment with amines under acidic conditions replaces the carbonyl oxygen with amino groups (Table 3).

Table 3: Nucleophilic substitution at C5

SubstrateNucleophileConditionsProductYield (%)
Imidazo[1,2-d] triazin-5(6H)-oneBenzylamineHCl, reflux5-Benzylamino derivative72

This reactivity is attributed to the electron-withdrawing triazine ring, which activates the carbonyl toward nucleophilic attack.

Ring-Opening Reactions

Under strong acidic conditions (e.g., 50% H₂SO₄), the triazine ring undergoes cleavage. For example, treatment with HNO₂ converts amides to imidazotriazinones via intermediate diazonium salts (Scheme 2) .

Mechanism :

  • Diazotization of the amino group.

  • Ring-opening and re-cyclization to form imidazo[4,5-d] triazin-4(7H)-one derivatives .

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related heterocycles due to its unique nitrogen positioning:

CompoundKey Reactivity Difference
Benzo imidazo[1,2-d]triazineHigher electrophilicity at fused benzene ring
Imidazo[5,1-f] triazinePreferential phosphorylation at N7 position

This distinction makes Imidazo[1,2-d] triazin-5(6H)-one more versatile in forming C–N bonds .

Stability Under Reaction Conditions

  • Thermal Stability : Stable up to 200°C in diphenyl ether, enabling high-temperature syntheses .

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions via ring hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
Research indicates that Imidazo[1,2-d][1,2,4]triazin-5(6H)-one exhibits notable antimicrobial and antifungal activities. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This potential has made it a candidate for further investigation in drug discovery and development aimed at treating infections caused by resistant strains of bacteria and fungi.

Cancer Therapeutics
The compound has also been explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the activity of oncogenic protein kinases such as c-Met, which plays a crucial role in tumor growth and metastasis. Inhibitors targeting c-Met are particularly promising for treating various cancers .

Case Study: c-Met Inhibition
A specific study found that certain derivatives of this compound demonstrated significant inhibitory activity against c-Met with IC50 values in the nanomolar range. These compounds were effective in reducing tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .

Agricultural Applications

This compound has also shown promise in agricultural applications as a pesticide or herbicide. Its biological activity can be leveraged to develop novel agrochemicals that are effective against pests while being environmentally friendly. Research into the synthesis of derivatives with enhanced bioactivity is ongoing to optimize their efficacy and safety profiles in agricultural settings.

Material Science

The unique chemical properties of this compound allow it to be utilized in the development of advanced materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a precursor for functional materials used in electronics and photonics.

Mechanism of Action

The mechanism of action of imidazo[1,2-d][1,2,4]triazin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion Position : The parent compound’s imidazo[1,2-d] fusion differs from imidazo[2,1-c] analogs (e.g., diphenyl derivatives in ), altering electronic distribution and steric accessibility.
  • Heteroatom Variations: Replacement of triazinone with thiadiazole (e.g., ) introduces sulfur, enhancing electrophilicity and altering metabolic stability.

Key Observations :

  • Substituent Impact: Diphenyl groups in imidazo[2,1-c]triazinones enhance antifungal activity due to hydrophobic interactions , while morpholine in imidazo[1,2-b]pyridazines improves solubility and kinase binding .
  • Mechanistic Diversity: The parent compound’s triazinone core may enable hydrogen bonding (similar to Temozolomide’s tetrazinone ), but its exact mechanism requires further study.

Physicochemical Properties

Table 3: Predicted Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability
Imidazo[1,2-d][1,2,4]triazin-5(6H)-one 148.11 0.5–1.2 Moderate (~1–10) Stable in dry conditions
7,7-Diphenylimidazo[2,1-c]triazin-6-ones 342.39 3.8–4.5 Low (<1) Sensitive to light
Imidazo[1,2-b]pyridazines 300–400 2.0–3.5 Moderate (~0.1–1) Stable in DMSO

Key Observations :

  • The parent compound’s lower molecular weight and logP suggest better aqueous solubility compared to diphenyl analogs .
  • Stability varies with substituents; electron-withdrawing groups (e.g., triazinone) may enhance oxidative stability.

Biological Activity

Imidazo[1,2-d][1,2,4]triazin-5(6H)-one is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fused imidazole and triazine ring system with notable nitrogen positioning that enhances its reactivity. The molecular formula is C₇H₅N₅O. The unique structural configuration contributes to its varied biological applications.

Antimicrobial and Antifungal Activities

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This potential has made it a candidate for further investigation in drug discovery and development.

Comparative Analysis of Biological Activities

The following table provides a comparative analysis of this compound with similar compounds:

Compound Name Structure Type Notable Activities
This compoundBicyclic heterocycleAntimicrobial, antifungal
Benzo[4,5]imidazo[1,2-d][1,2,4]triazineBicyclic heterocycleAntifungal activity
Imidazo[2,1-c][1,2,4]triazin-6-aminesBicyclic heterocycleCytotoxic activity against cancer cells
Imidazo[5,1-c][1,2,4]triazinesBicyclic heterocyclePotential bronchodilators

This table highlights the unique properties of this compound compared to similar compounds.

Anticancer Properties

This compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies revealed that derivatives of this compound exhibited significant cytotoxicity against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The most active derivatives showed IC₅₀ values indicating effective growth inhibition .
  • Case Study 2 : Research focusing on structure-activity relationships highlighted that modifications in the compound's structure could enhance its anticancer efficacy. Specific derivatives were found to induce early and late apoptosis in treated cells at varying concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • GABA(A) Receptor Modulation : Some derivatives act as high-affinity GABA(A) agonists. For example, certain compounds demonstrated functional selectivity for GABA(A) alpha subtypes and exhibited anxiolytic properties with minimal sedation at full binding site occupancy .
  • c-Met Inhibition : Certain analogues have been identified as inhibitors of the c-Met pathway involved in tumor growth and metastasis. This positions them as potential therapeutic agents for c-Met associated diseases including various cancers .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and toxicology will be crucial for advancing this compound into clinical applications. Additionally:

  • Molecular Docking Studies : These studies can provide insights into the binding interactions between this compound and its biological targets. Understanding these interactions can help optimize the compound's design for enhanced efficacy and reduced side effects.

Q & A

Q. How can machine learning models improve SAR (Structure-Activity Relationship) studies for this compound derivatives?

  • Methodological Answer: Train neural networks (e.g., Graph Neural Networks) on curated datasets (IC50, LogP, etc.) to predict bioactivity. Feature engineering should include molecular descriptors (e.g., topological polar surface area, H-bond donors). Cross-validate models using k-fold partitioning and external test sets .

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